2,4-Dihydroxy-6-(1-hydroxy-2-oxopropyl)benzoic acid
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Overview
Description
2,4-Dihydroxy-6-(1-hydroxy-2-oxopropyl)benzoic acid is a natural product found in Ophiostoma ulmi with data available.
Scientific Research Applications
Spectroscopic Analysis
- FT-IR and NMR Spectroscopy : 2,4-Dihydroxybenzoic acid derivatives, including those similar to 2,4-Dihydroxy-6-(1-hydroxy-2-oxopropyl)benzoic acid, have been analyzed using FT-IR and NMR spectroscopy. This analysis aids in understanding their structural and spectral properties, particularly in comparison with salicylic acid derivatives (Takač & Vikić Topić, 2004).
Chemical Synthesis and Characterization
- Novel Derivative Synthesis : Research includes the synthesis of new benzoic acid derivatives from natural sources, such as Melicope semecarpifolia. These derivatives are structurally characterized using NMR and mass spectrometric analyses (Chen, Cho, Hwang, & Chen, 2008).
- Fluorescence Probe Development : Novel fluorescence probes have been developed using derivatives of benzoic acid, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid. These probes are effective in detecting reactive oxygen species, showcasing potential applications in biological and chemical studies (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Biological and Pharmaceutical Research
- Metabolism Studies in Pharmaceuticals : Derivatives of 2,4-Dihydroxybenzoic acid have been studied for their role in the metabolism of pharmaceutical compounds, specifically understanding the enzymatic pathways involved in the conversion to various metabolites (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Analytical Chemistry
- Potentiometric Titration : Research includes the potentiometric titration of hydroxylated benzoic acids using advanced analytical techniques like artificial neural networks for data treatment, enhancing the accuracy and efficiency of chemical analysis (Aktaş & Yaşar, 2004).
- Capillary Electrophoresis : Techniques such as capillary electrophoresis with electrochemical detection have been employed for determining hydroxyl radicals, using reactions with derivatives of benzoic acid, like 2,3-dihydroxy benzoic acid, to analyze the results (Cao, Chu, & Ye, 2003).
Properties
53279-31-5 | |
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2,4-dihydroxy-6-(1-hydroxy-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H10O6/c1-4(11)9(14)6-2-5(12)3-7(13)8(6)10(15)16/h2-3,9,12-14H,1H3,(H,15,16) |
InChI Key |
HKDCAPHYXHSWNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C(C(=CC(=C1)O)O)C(=O)O)O |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC(=C1)O)O)C(=O)O)O |
synonyms |
2,4-dihydroxy-6-(1-hydroxy-2-oxopropyl)benzoic acid dHOPBA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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